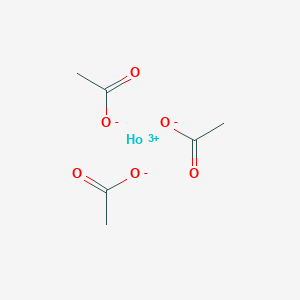

Holmium(3+) acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Holmium(3+) acetate, also known as holmium(III) acetate, is the acetate salt of the rare earth element holmium. It has the chemical formula Ho(CH₃COO)₃ and is typically found in a crystalline form. This compound is soluble in water and is known for its pale-yellow color. This compound is used in various applications, including the manufacture of ceramics, glass, phosphors, and as a dopant in garnet lasers .

Mechanism of Action

Target of Action

Holmium(3+) acetate, the acetate salt of holmium, primarily targets the lanthanide series of the periodic table . It is used in the manufacture of ceramics, glass, phosphors, metal halide lamps, and as a dopant in garnet lasers . It is also used in nuclear reactors to keep the chain reaction in check .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, in the context of nuclear reactors, this compound helps control the chain reaction . The coordination geometry of this compound complexes is crucial in its interactions . The coordination of each acetylacetonate ligand is dependent on the presence of other ligands, revealing an asymmetric chelation motif in some of the complexes .

Biochemical Pathways

This compound affects various biochemical pathways. As an acetate salt, it plays a role in the metabolism of acetic acid . Acetate, whether derived from the diet or from fermentation in the colon, has been implicated in a range of health benefits . Acetate is also generated in and released from various tissues including the intestine and liver, and is generated within all cells by deacetylation reactions .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For example, in the context of radionuclide therapies for the treatment of malignancies, microspheres containing radioactive this compound are employed . The beta-minus particles emitted by the radioactive holmium can be used to kill tumor cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its physical properties can change with temperature . This compound hemihepthydate decomposes at 105 °C, forming into a hemihydrate, further decomposing at 135 °C into an anhydride . Further adding heat will form Ho(OH)(CH3COO)2, HoO(CH3COO) then Ho2O2CO3, forming holmium oxide at 590 °C .

Preparation Methods

Holmium(3+) acetate can be synthesized through several methods:

Dissolution of Holmium Oxide in Acetic Acid: The most common method involves dissolving holmium oxide (Ho₂O₃) in hot acetic acid.

Reaction with Holmium Hydroxide or Carbonate: This compound can also be prepared by reacting holmium hydroxide (Ho(OH)₃) or holmium carbonate (Ho₂(CO₃)₃) with acetic acid.

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Holmium(3+) acetate can be compared with other rare earth metal acetates, such as:

Dysprosium(3+) acetate (Dy(CH₃COO)₃): Similar to this compound, dysprosium(3+) acetate is used in the manufacture of ceramics and as a dopant in various applications.

Erbium(3+) acetate (Er(CH₃COO)₃): Erbium(3+) acetate is used in similar applications, including the manufacture of glass and ceramics.

Lanthanum(3+) acetate (La(CH₃COO)₃): Lanthanum(3+) acetate is used in the production of catalysts and in various industrial applications.

This compound is unique due to its specific applications in therapeutic microspheres for radionuclide therapy and its high magnetic susceptibility, which makes it useful in imaging techniques .

Properties

CAS No. |

25519-09-9 |

|---|---|

Molecular Formula |

C2H4HoO2 |

Molecular Weight |

224.98 g/mol |

IUPAC Name |

acetic acid;holmium |

InChI |

InChI=1S/C2H4O2.Ho/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

QMLCWJXHEAJHMT-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ho+3] |

Canonical SMILES |

CC(=O)O.[Ho] |

Key on ui other cas no. |

25519-09-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

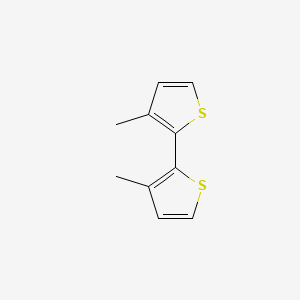

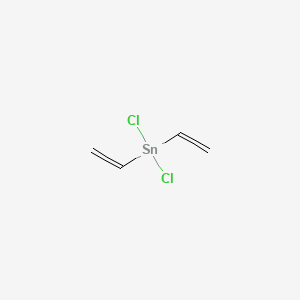

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/new.no-structure.jpg)